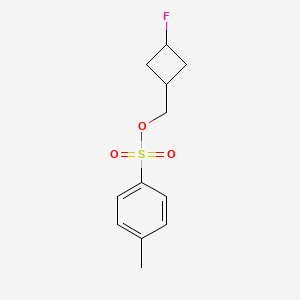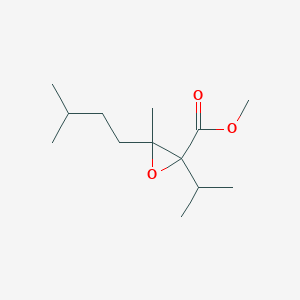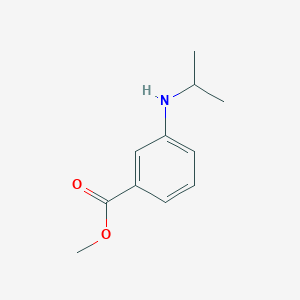![molecular formula C12H19ClN4O B15317207 3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
3-[(6-Azidohexyl)oxy]anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(6-Azidohexyl)oxy]anilinehydrochloride is a chemical compound with the molecular formula C12H19ClN4O. It is characterized by the presence of an azido group attached to a hexyl chain, which is further connected to an aniline moiety via an ether linkage. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 6-bromohexanol.
Ether Formation: Aniline is reacted with 6-bromohexanol in the presence of a base such as potassium carbonate to form 3-[(6-hydroxyhexyl)oxy]aniline.
Azidation: The hydroxyl group in 3-[(6-hydroxyhexyl)oxy]aniline is then converted to an azido group using sodium azide in a solvent like dimethylformamide (DMF).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, often leading to the formation of amines or other functionalized derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, potassium carbonate.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions.
科学研究应用
3-[(6-Azidohexyl)oxy]anilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive azido group.
作用机制
The mechanism by which 3-[(6-Azidohexyl)oxy]anilinehydrochloride exerts its effects is primarily through its azido group, which can undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions in click chemistry, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable tool in bioconjugation and material science.
相似化合物的比较
3-[(6-Bromohexyl)oxy]aniline: Similar structure but with a bromo group instead of an azido group.
3-[(6-Hydroxyhexyl)oxy]aniline: Precursor in the synthesis of 3-[(6-Azidohexyl)oxy]anilinehydrochloride.
3-[(6-Aminohexyl)oxy]aniline: Resulting compound from the reduction of the azido group.
Uniqueness: this compound is unique due to its azido group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly useful in click chemistry and bioconjugation applications, where the formation of stable triazole rings is desired.
属性
分子式 |
C12H19ClN4O |
|---|---|
分子量 |
270.76 g/mol |
IUPAC 名称 |
3-(6-azidohexoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H18N4O.ClH/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14;/h5-7,10H,1-4,8-9,13H2;1H |
InChI 键 |
OTVYZQGGWUFDJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


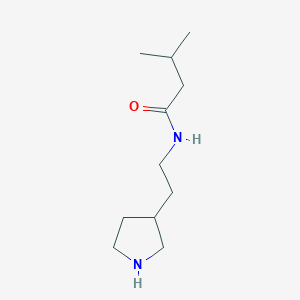
![4-[2-(3,4-Diethoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide](/img/structure/B15317135.png)
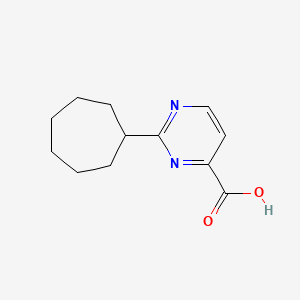
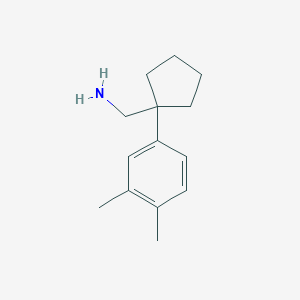
![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)
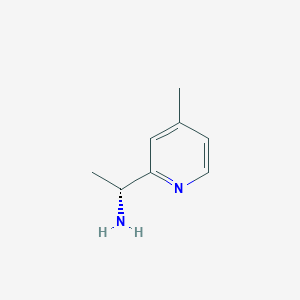
![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
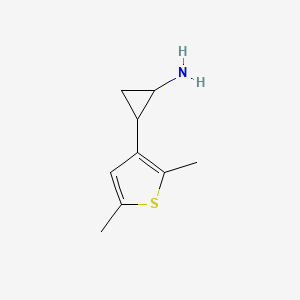
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
